molecular formula C9H13N3OS B11799641 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

Cat. No.: B11799641
M. Wt: 211.29 g/mol
InChI Key: CCAMHDBPQLKUPB-UHFFFAOYSA-N
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Description

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are further substituted with an ethylthio group at the 2-position and a hydroxyl group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the reaction of ethyl cyanoacetate with thiourea to form an intermediate, which is then subjected to cyclization with suitable reagents to yield the desired pyridopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and the use of catalysts to enhance reaction efficiency. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-position .

Scientific Research Applications

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group and the hydroxyl group at specific positions enhances its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

2-ethylsulfanyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H13N3OS/c1-2-14-9-11-7-3-4-10-5-6(7)8(13)12-9/h10H,2-5H2,1H3,(H,11,12,13)

InChI Key

CCAMHDBPQLKUPB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(CNCC2)C(=O)N1

Origin of Product

United States

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